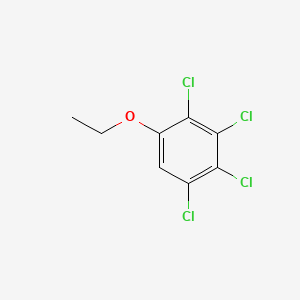
Benzene, tetrachloroethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, tetrachloroethoxy- is an organic compound characterized by a benzene ring substituted with tetrachloroethoxy groups. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalization of π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene, tetrachloroethoxy- typically involves the reaction of benzene with tetrachloroethanol under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with tetrachloroethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of benzene, tetrachloroethoxy- can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, tetrachloroethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachloroethoxybenzoic acid.
Reduction: Reduction reactions can convert the tetrachloroethoxy groups to less chlorinated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Tetrachloroethoxybenzoic acid.
Reduction: Less chlorinated derivatives of benzene, tetrachloroethoxy-.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, tetrachloroethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which benzene, tetrachloroethoxy- exerts its effects involves the interaction of its tetrachloroethoxy groups with molecular targets. These interactions can lead to changes in the electronic structure of the benzene ring, affecting its reactivity and stability. The compound can also interact with enzymes and other proteins, potentially inhibiting or modifying their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, trichloroethoxy-
- Benzene, dichloroethoxy-
- Benzene, monochloroethoxy-
Uniqueness
Benzene, tetrachloroethoxy- is unique due to the presence of four chlorine atoms in its ethoxy groups, which significantly alters its chemical properties compared to its less chlorinated analogs. This high degree of chlorination can lead to increased reactivity and potential for forming a wider range of derivatives.
Eigenschaften
CAS-Nummer |
73342-39-9 |
|---|---|
Molekularformel |
C8H6Cl4O |
Molekulargewicht |
259.9 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-5-ethoxybenzene |
InChI |
InChI=1S/C8H6Cl4O/c1-2-13-5-3-4(9)6(10)8(12)7(5)11/h3H,2H2,1H3 |
InChI-Schlüssel |
FFSTUBNWCMHTHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



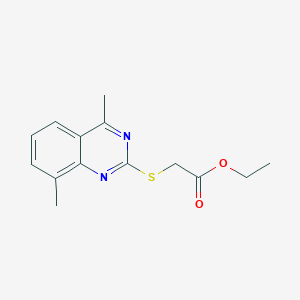
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)

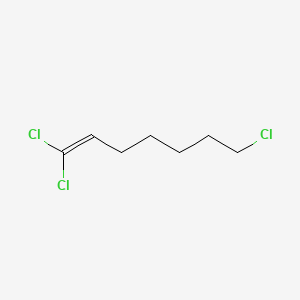
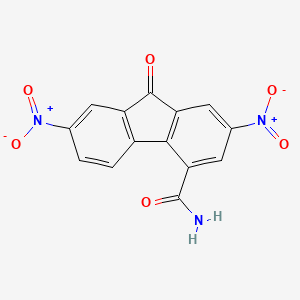




![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
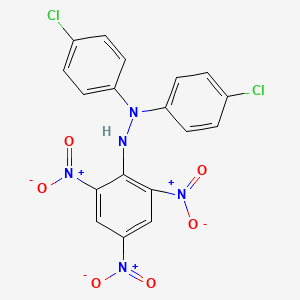
![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
